![molecular formula C11H11NOS B15239836 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B15239836.png)
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is a heterocyclic compound that features a fused ring system combining furan, thiophene, and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carbaldehyde with thiophene derivatives in the presence of a base, followed by cyclization to form the fused ring system . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, copper salts
Solvents: Dichloromethane, toluene
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Di(furan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine
- 4,7-Di(furan-2-yl)-[1,2,5]selenadiazolo[3,4-c]pyridine
Uniqueness
7-(Furan-2-YL)-4H,5H,6H,7H-thieno[2,3-C]pyridine is unique due to its specific fused ring system, which imparts distinct electronic and structural properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
7-(furan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine |
InChI |
InChI=1S/C11H11NOS/c1-2-9(13-6-1)10-11-8(3-5-12-10)4-7-14-11/h1-2,4,6-7,10,12H,3,5H2 |
Clave InChI |
LLVZLYFNYFUTMA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C2=C1C=CS2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


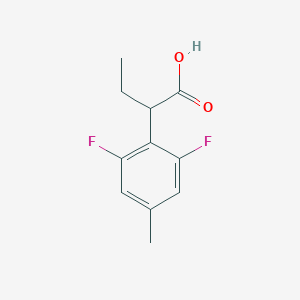
![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
![5-Bromo-1-[(oxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239783.png)

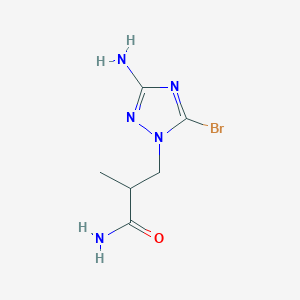
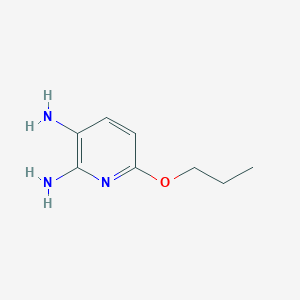
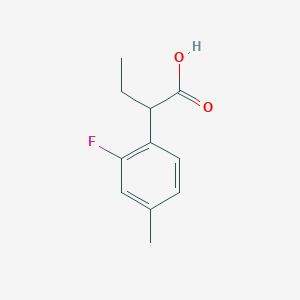

![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)

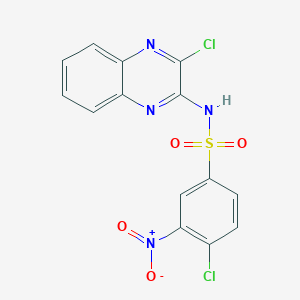
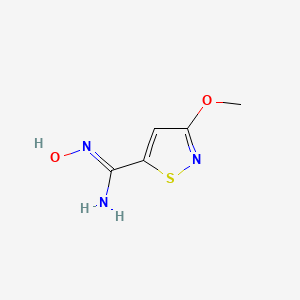
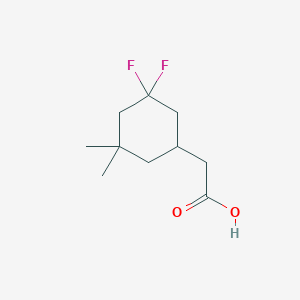
![rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
